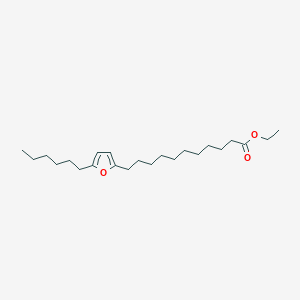
Ethyl 11-(5-hexylfuran-2-YL)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-(5-hexylfuran-2-yl)undecanoate is a chemical compound with the molecular formula C23H40O3 and a molecular weight of 364.562 g/mol . . This compound is characterized by the presence of a furan ring substituted with a hexyl group and an undecanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.
Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.
Purification: Employing distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Ethyl 11-(5-hexylfuran-2-yl)undecanoate can be compared with other similar compounds, such as:
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88647-00-1 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
ethyl 11-(5-hexylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
CEFIVKLDINUMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


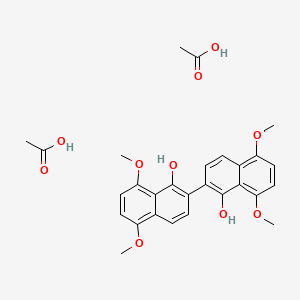
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
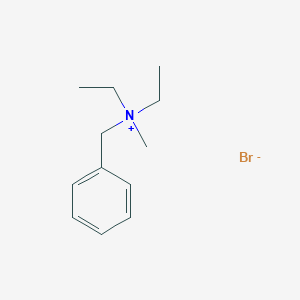
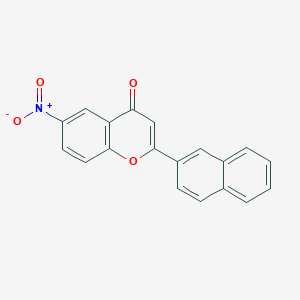
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
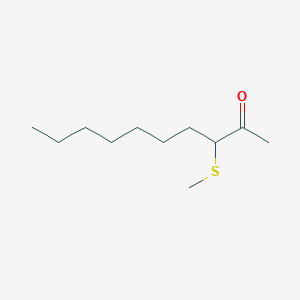
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
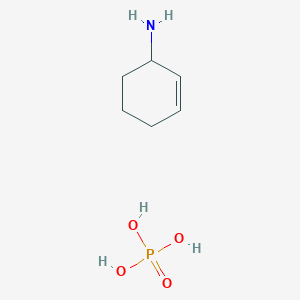
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
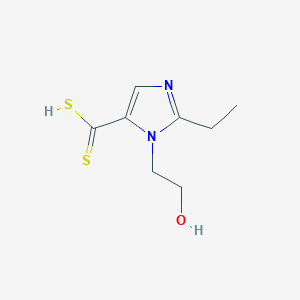
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
